molecular formula C12H10ClN3O3 B10951285 {[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid

{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid

Cat. No.: B10951285
M. Wt: 279.68 g/mol
InChI Key: RRXXSNMRKNLYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and an amino group, which is further connected to an oxoacetic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with 4-Chlorobenzyl Group: The pyrazole ring is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Amination: The resulting compound is then subjected to amination using ammonia or an amine source.

    Attachment of Oxoacetic Acid Moiety: Finally, the amino group is reacted with oxoacetic acid or its derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-1H-benzimidazole
  • 1-(4-Chlorobenzyl)-1H-pyrazole
  • 2-(4-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

2-{[1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

2-[[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]amino]-2-oxoacetic acid

InChI

InChI=1S/C12H10ClN3O3/c13-9-3-1-8(2-4-9)7-16-6-5-10(15-16)14-11(17)12(18)19/h1-6H,7H2,(H,18,19)(H,14,15,17)

InChI Key

RRXXSNMRKNLYGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)C(=O)O)Cl

Origin of Product

United States

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